molecular formula C28H44O3 B1255798 Sinugrandisterol B

Sinugrandisterol B

Cat. No.: B1255798
M. Wt: 428.6 g/mol
InChI Key: KDTMNQWFWNQPNO-DAPAWIMNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sinugrandisterol B is a marine-derived steroidal compound hypothesized to belong to the ergostane-type family, based on structural similarities to other Sinugrandisterols (e.g., Sinugrandisterol A and D) isolated from soft corals of the genus Sinularia . These compounds are characterized by modifications such as hydroxylation, epoxidation, or acetylated side chains, which are critical for their bioactivity .

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(1S,3R,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3,7-triol

InChI

InChI=1S/C28H44O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-26-23(11-12-27(21,22)5)28(6)19(14-24(26)30)13-20(29)15-25(28)31/h7-8,14,16,18,20-26,29-31H,3,9-13,15H2,1-2,4-6H3/b8-7+/t18-,20-,21-,22+,23+,24+,25+,26+,27-,28+/m1/s1

InChI Key

KDTMNQWFWNQPNO-DAPAWIMNSA-N

Isomeric SMILES

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)O)C

Canonical SMILES

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(C(CC(C4)O)O)C)O)C

Synonyms

5,6-epoxy-24-methylenecholesta-5,22-dien-1,3,7-triol
sinugrandisterol B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Steroids

The bioactivity of ergostane-type steroids is closely tied to their structural features. Below is a comparative analysis of Sinugrandisterol B (inferred) with structurally related compounds:

Table 1: Structural and Bioactive Properties of Sinugrandisterol B and Analogues

Compound Source Structural Features Cytotoxic Activity (IC₅₀, µM) Target Cell Lines
Sinugrandisterol A Sinularia sp. Oxidized ergostane, hydroxyl groups Moderate (exact values N/A) Multiple human cancer lines
Sinugrandisterol D Sinularia grandilobata Trihydroxy ergostane Mild activity Not specified
Topsentisterols B2–B4 Marine sponges Epoxy rings, α/β-hydroxyl configurations 5–16.6 12 cancer cell lines
Gibberoepoxysterol Coral-derived 5,6α-epoxy ring Mild activity Leukemia cells
Shellmycins A–D Streptomyces sp. Macrolide-polyketide hybrids 0.69–26.3 5 cancer cell lines

Key Observations:

Structural Determinants of Activity :

  • Epoxide rings (e.g., in gibberoepoxysterol) and hydroxylation patterns (e.g., in Topsentisterols) correlate with enhanced cytotoxicity . Sinugrandisterol B likely shares these functional groups, given its naming convention.
  • Acetylation or esterification (e.g., in LMSD-listed ergosterols ) may modulate solubility and target binding, though this remains unconfirmed for Sinugrandisterol B.

Bioactivity Profile :

  • Sinugrandisterol A demonstrates moderate antiproliferative effects, while Sinugrandisterol D shows milder activity, suggesting that additional hydroxyl groups (as in D) may reduce potency compared to oxidized derivatives .
  • Shellmycins, though structurally distinct (macrolides), highlight the broader trend of marine compounds exhibiting low-micromolar IC₅₀ values, a benchmark Sinugrandisterol B may aspire to .

Q & A

Q. How should ethical considerations be integrated into Sinugrandisterol B research involving biological samples?

  • Methodological Answer : Obtain IRB approval for human-derived materials. Anonymize patient data and adhere to Nagoya Protocol for biodiversity sourcing. For animal studies, follow ARRIVE guidelines for humane endpoints and sample size justification. Disclose conflicts of interest (e.g., funding sources) in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinugrandisterol B
Reactant of Route 2
Sinugrandisterol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.